(5-chloropyridin-3-yl) 5-chloro-1H-indole-2-carboxylate
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Overview
Description
Compound 17, identified by the PubMed ID 33655614, is a synthetic organic molecule known for its role as an inhibitor of the main protease (Mpro) of the SARS-CoV-2 virus . This compound has garnered significant attention due to its potential therapeutic applications in treating COVID-19 by targeting a crucial enzyme involved in the viral replication process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound 17 involves a multi-step process that includes the formation of key intermediates and their subsequent functionalization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of compound 17 would likely involve scaling up the laboratory synthesis process while ensuring consistency, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using high-throughput screening methods to identify the most effective synthetic pathways, and employing advanced purification techniques to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Compound 17 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions are carefully controlled to ensure the desired transformation while minimizing side reactions .
Major Products
The major products formed from these reactions are typically derivatives of compound 17 with modified functional groups that can enhance or modulate its biological activity .
Scientific Research Applications
Compound 17 has a wide range of scientific research applications, including:
Mechanism of Action
Compound 17 exerts its effects by inhibiting the main protease (Mpro) of the SARS-CoV-2 virus . This enzyme is essential for the processing of viral polyproteins, which are necessary for viral replication . By binding to the active site of Mpro, compound 17 prevents the cleavage of polyproteins, thereby inhibiting viral replication and reducing the spread of the virus .
Comparison with Similar Compounds
Similar Compounds
Compound 17a: Another inhibitor of the SARS-CoV-2 main protease with a similar core structure but different functional groups.
Pyridyl esters: A class of compounds that also inhibit the main protease but with different chemical scaffolds.
Azanitriles: Compounds that exhibit dual inhibition of the main protease and cathepsin L, another protease relevant for viral entry.
Uniqueness
Compound 17 is unique due to its specific binding affinity and inhibitory activity against the SARS-CoV-2 main protease . Its structure has been optimized to achieve high potency and selectivity, making it a promising candidate for further development as an antiviral agent .
Properties
Molecular Formula |
C14H8Cl2N2O2 |
---|---|
Molecular Weight |
307.1 g/mol |
IUPAC Name |
(5-chloropyridin-3-yl) 5-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-1-2-12-8(3-9)4-13(18-12)14(19)20-11-5-10(16)6-17-7-11/h1-7,18H |
InChI Key |
WGTDTRRECQYDFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C(=O)OC3=CC(=CN=C3)Cl |
Origin of Product |
United States |
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